molecular formula C20H26N2O5 B2938980 [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoate CAS No. 926150-58-5

[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoate

Cat. No.: B2938980
CAS No.: 926150-58-5
M. Wt: 374.437
InChI Key: WVCMVSRTYWWFIP-UHFFFAOYSA-N
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Description

The compound [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoate is a structurally complex ester featuring:

  • A cyano-substituted tertiary amine (2-cyano-3-methylbutan-2-yl) linked via an amide bond to an oxoethyl group.
  • An (E)-configured α,β-unsaturated ester conjugated to a 4-ethoxy-3-methoxyphenyl aromatic system.

The 4-ethoxy-3-methoxyphenyl moiety may enhance lipophilicity and membrane permeability compared to simpler phenyl derivatives .

Properties

IUPAC Name

[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5/c1-6-26-16-9-7-15(11-17(16)25-5)8-10-19(24)27-12-18(23)22-20(4,13-21)14(2)3/h7-11,14H,6,12H2,1-5H3,(H,22,23)/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCMVSRTYWWFIP-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=CC(=O)OCC(=O)NC(C)(C#N)C(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C/C(=O)OCC(=O)NC(C)(C#N)C(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoate has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • A cyano group which may influence its reactivity and biological interactions.
  • An amine group that can participate in hydrogen bonding, potentially enhancing solubility and bioavailability.
  • An ester linkage , which is often associated with prodrug forms that can be metabolized into active compounds.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of the cyano and amine groups suggests potential interactions with enzymes involved in metabolic pathways.
  • Receptor Modulation : The structural analogs of this compound have shown activity in modulating various receptors, including G-protein coupled receptors (GPCRs) and enzymes like cyclooxygenase (COX).

Therapeutic Potential

Research indicates that compounds with similar structural features exhibit a range of biological activities:

Activity Type Description
Anti-inflammatory Compounds with similar moieties have demonstrated inhibition of inflammatory pathways.
Antioxidant Structural analogs have shown potential in scavenging free radicals, thus providing protective effects against oxidative stress.
Anticancer Some derivatives have been evaluated for their cytotoxic effects on various cancer cell lines, indicating potential as anticancer agents.

Case Studies and Research Findings

  • In Vitro Studies : Research has demonstrated that related compounds exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For example, a study showed that derivatives could inhibit cell proliferation effectively at concentrations as low as 10 µM.
  • In Vivo Studies : Animal models have been used to assess the anti-inflammatory properties of similar compounds. In one study, administration of a related compound resulted in a reduction of edema in carrageenan-induced paw edema models.
  • Docking Studies : Computational docking studies suggest that the compound could bind effectively to COX enzymes, potentially inhibiting their activity. This interaction is crucial for the development of anti-inflammatory drugs.

Comparison with Similar Compounds

Key Observations:

  • Conformational Stability : The syn-periplanar conformation observed in ’s acrylate suggests that the target compound’s α,β-unsaturated ester may adopt a similar planar geometry, favoring conjugation and electronic delocalization .

Reactivity Considerations:

  • The cyano group in the target compound may undergo hydrolysis to carboxylic acids under acidic/basic conditions, as seen in ’s deprotection strategies .
  • The α,β-unsaturated ester is prone to Michael additions or Diels-Alder reactions, a feature exploited in for bioactive molecule design .

Mechanistic Insights:

  • The 4-ethoxy-3-methoxyphenyl group in the target compound may improve binding to hydrophobic enzyme pockets compared to hydroxylated analogues () .
  • The cyanoamide moiety could act as a hydrogen-bond acceptor, mimicking natural substrates in enzymatic assays () .

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